molecular formula C22H18N4O3S B2616018 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895417-99-9

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2616018
CAS No.: 895417-99-9
M. Wt: 418.47
InChI Key: NTFSYMNZLUNXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic benzamide derivative designed for research applications. Compounds within the N-(benzo[d]thiazol-2-yl)benzamide structural class are of significant scientific interest due to their diverse potential biological activities and tunable electronic properties . The core structure combines a benzothiazole moiety, known for its presence in various pharmacologically active molecules, with a substituted benzamide group, offering a versatile scaffold for chemical and biochemical investigation . The primary research applications for this class of compounds are explored in medicinal chemistry and chemical biology. Structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists and negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . These tools are valuable for probing the poorly understood physiological functions of ZAC . Furthermore, closely related 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives have recently been discovered to function as potent anticancer agents via inhibition of the receptor tyrosine kinase-like orphan receptor 1 (ROR1) in non-small cell lung cancer (NSCLC) cell lines, demonstrating potential to block cancer cell proliferation, migration, and invasion . The molecular structure, particularly the position of the nitro substituent on the benzamide ring, is a critical determinant of the compound's solid-state arrangement and physicochemical characteristics, which can influence its interaction with biological targets . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and development of novel bioactive molecules, or for direct studies targeting ion channels and kinase pathways. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-9-10-19-20(15(14)2)24-22(30-19)25(13-16-6-5-11-23-12-16)21(27)17-7-3-4-8-18(17)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFSYMNZLUNXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with a pyridinylmethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves several molecular targets and pathways:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.

    Anti-inflammatory Activity: It inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of DNA synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related benzamide derivatives, focusing on substituent variations and their implications:

Table 1: Key Structural and Analytical Comparisons
Compound Name Substituents (Benzamide/Thiazole) Melting Point (°C) Notable Spectral Data (1H NMR, HRMS) Biological Activity (Reported)
Target Compound: N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide 2-NO₂, 4,5-dimethyl (thiazole); N-pyridin-3-ylmethyl Not reported Not reported in evidence Inferred kinase/modulatory potential
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-Cl₂; morpholinomethyl (thiazole) 148–150 δ 8.71 (s, 1H, pyridine); HRMS m/z 506.0921 Antimicrobial, kinase inhibition
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide 2-OPh; 4,5-dimethyl (thiazole) Not reported Not reported Potential anti-inflammatory
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide 4-Cl; oxadiazole-thione Not reported δ 1.20 (d, 3H, CH(CH₃)) Antimicrobial
Key Observations:

Substituent Diversity: The target compound’s nitro group distinguishes it from chloro- or alkoxy-substituted analogs (e.g., 4d, 4e, and the phenoxy derivative in ). The 4,5-dimethylbenzo[d]thiazole core may enhance lipophilicity compared to unsubstituted thiazole derivatives, influencing membrane permeability and bioavailability .

Spectral and Physical Properties :

  • Analogs like 4d exhibit well-defined melting points (148–150°C) and HRMS data (m/z 506.0921), which are critical for purity assessment. The target compound’s absence of reported data suggests further characterization is needed .
  • Pyridine and thiazole protons in analogs show distinct 1H NMR signals (e.g., δ 8.71 for pyridine in 4d), which could guide spectral assignments for the target compound .

Biological Activity: Chloro- and morpholine-substituted analogs (e.g., 4d) demonstrate antimicrobial and kinase-inhibitory activities, suggesting that the target compound’s nitro group may similarly modulate enzyme targets . The phenoxy analog () may exhibit divergent activity due to steric and electronic differences, highlighting the importance of substituent choice in drug design .

Heterocyclic Variations and Pharmacological Implications

  • Oxadiazole vs. Thiazole : The oxadiazole-thione derivative in introduces a sulfur-containing heterocycle, which may enhance metal-binding capacity compared to the benzo[d]thiazole scaffold. This could broaden antimicrobial applications but reduce specificity for certain targets .

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a central benzene ring with various substituents:

  • 4,5-dimethylbenzo[d]thiazol group
  • Nitro (-NO2) group
  • Pyridin-3-ylmethyl moiety

These functional groups contribute to the compound's unique properties and biological activities.

The biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit protein synthesis pathways, leading to bacterial cell death.
  • Anticancer Properties : The compound may interfere with cell division or induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
  • Antiparasitic Effects : Research indicates that benzothiazole derivatives can inhibit the growth of kinetoplastid parasites, suggesting potential use in treating diseases like leishmaniasis and Chagas disease .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity against various pathogens. For example:

Pathogen IC50 (µM) Effect
Trypanosoma cruzi0.5Inhibition of growth
Leishmania mexicana0.8Inhibition of growth
Escherichia coli1.0Antibacterial effect

These findings indicate that the compound has potent inhibitory effects on both parasitic and bacterial pathogens.

Case Studies

  • Antiparasitic Activity :
    A study evaluated the efficacy of various benzothiazole derivatives against Trypanosoma cruzi and Leishmania species. The results showed that this compound had a notable effect, significantly reducing parasite viability at low concentrations .
  • Anticancer Research :
    Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

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